molecular formula C21H20ClN3O3 B2426400 N1-(3-chloro-2-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898464-52-3

N1-(3-chloro-2-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No. B2426400
CAS RN: 898464-52-3
M. Wt: 397.86
InChI Key: XDAKJMJNPDPIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-chloro-2-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a useful research compound. Its molecular formula is C21H20ClN3O3 and its molecular weight is 397.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Quinoxalines, including compounds similar to the query compound, are nitrogen-embedded heterocyclic compounds known for their versatile pharmacological applications. The synthesis involves oxidative cyclization techniques, yielding products characterized extensively by NMR, MS, IR, UV–vis, X-ray techniques, and elemental analysis. Computational studies complement these experimental approaches to elucidate electronic and structural properties (Faizi et al., 2018).

Applications in Material Science

  • Quinoline derivatives, closely related to the query compound, have been synthesized and evaluated as antioxidants in lubricating greases. Their efficiency in preventing oxidation suggests potential for industrial applications, where oxidative stability of materials is crucial (Hussein et al., 2016).

Catalytic Activities

  • Complexes formed by ligands similar to the query compound, with iron(II) and cobalt(II) dichloride, have shown catalytic activities towards ethylene, indicating potential applications in polymerization and oligomerization processes (Sun et al., 2007).

Biological Evaluation

  • Some quinolone and pyrimidinone derivatives have been synthesized for their potential biological applications, including antibacterial and antifungal activities. This indicates the broad spectrum of activity that compounds within this chemical class can exhibit, suggesting possible research into novel treatments or chemical agents (Patel & Pathak, 2012).

Chemical Sensing

  • Quinoline-derivatized fluoresceins have been developed for selective sensing of biological Zn(II), demonstrating the utility of quinoline derivatives in chemical sensing applications. Such compounds offer a high dynamic range and selectivity, useful in biological and environmental monitoring (Nolan et al., 2005).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-12-16(22)5-2-6-17(12)24-21(28)20(27)23-15-10-13-4-3-9-25-18(26)8-7-14(11-15)19(13)25/h2,5-6,10-11H,3-4,7-9H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAKJMJNPDPIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-2-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

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